1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene is an organic compound with the molecular formula C16H16O2S It is a derivative of benzene, featuring a methyl group and a phenylsulfonyl-substituted cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with phenylsulfonylcyclopropane under specific conditions. The reaction is often catalyzed by palladium complexes in the presence of a base such as potassium carbonate. The process may involve a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl and phenylsulfonyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropyl derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity by introducing ring strain and unique electronic properties.
Comparison with Similar Compounds
Phenyl p-tolyl sulfone: Similar structure but lacks the cyclopropyl group.
4-Methyldiphenyl sulfone: Similar structure but with different substituents on the benzene ring.
Uniqueness: 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene is unique due to the presence of both the phenylsulfonyl and cyclopropyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
21309-11-5 |
---|---|
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)cyclopropyl]-4-methylbenzene |
InChI |
InChI=1S/C16H16O2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 |
InChI Key |
YKTQELFIJHUJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.